molecular formula C21H13BrClN3O2S B302471 1-(3-bromophenyl)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-(3-bromophenyl)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B302471
M. Wt: 486.8 g/mol
InChI Key: HNBWFUNMYNCGCR-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromophenyl)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BRD7929 and is a member of the pyrimidinedione family.

Mechanism of Action

BRD7929 inhibits the activity of BRD4 by binding to a specific domain known as the bromodomain. This binding prevents the interaction of BRD4 with other proteins, which are necessary for the regulation of gene expression. Inhibition of BRD4 activity leads to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BRD7929 are primarily related to its inhibition of BRD4 activity. This inhibition leads to the suppression of tumor growth and inflammation. Studies have also shown that BRD7929 can induce cell death in certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using BRD7929 in lab experiments include its specificity towards BRD4, which allows for targeted inhibition of gene expression. However, the limitations include the potential for off-target effects and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the study of BRD7929. One potential direction is the development of more potent and selective analogs of BRD7929 for use in cancer therapy. Another direction is the investigation of the effects of BRD7929 on other diseases, such as autoimmune disorders. Additionally, further studies are needed to determine the safety and efficacy of BRD7929 in vivo.

Synthesis Methods

The synthesis of BRD7929 involves the reaction of 3-bromoaniline and 4-chlorophenylpyrrole-2-carbaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions and the product is obtained after purification through column chromatography.

Scientific Research Applications

BRD7929 has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and anti-tumor properties. Studies have shown that BRD7929 inhibits the activity of a specific protein called BRD4, which is involved in the regulation of gene expression. Inhibition of BRD4 can lead to the suppression of tumor growth and inflammation.

properties

Product Name

1-(3-bromophenyl)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Molecular Formula

C21H13BrClN3O2S

Molecular Weight

486.8 g/mol

IUPAC Name

(5E)-1-(3-bromophenyl)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H13BrClN3O2S/c22-13-3-1-4-17(11-13)26-20(28)18(19(27)24-21(26)29)12-16-5-2-10-25(16)15-8-6-14(23)7-9-15/h1-12H,(H,24,27,29)/b18-12+

InChI Key

HNBWFUNMYNCGCR-LDADJPATSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Cl)/C(=O)NC2=S

SMILES

C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)C(=O)NC2=S

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)C(=O)NC2=S

Origin of Product

United States

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